N-hexadecylformamide

Descripción

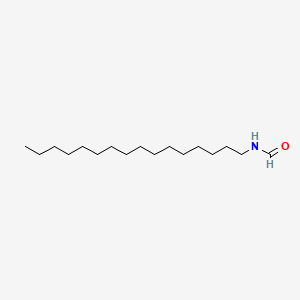

N-Hexadecylformamide (CAS 53396-33-1) is a long-chain fatty acid amide with the molecular formula C₁₇H₃₃NO (formula derived from N-(n-Hexadecyl)formamide in ). It consists of a formamide group (-NHCHO) attached to a hexadecyl (C₁₆H₃₃) chain. This compound is structurally characterized by its amphiphilic nature, combining a polar amide head and a hydrophobic alkyl tail. Such features make it relevant in surfactant applications, chemical synthesis intermediates, and material science .

Propiedades

IUPAC Name |

N-hexadecylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h17H,2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZZEOFPTKOHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338246 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53396-33-1 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-hexadecylformamide can be synthesized through the reaction of hexadecylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide bond. The general reaction is as follows: [ \text{C}{16}\text{H}{33}\text{NH}2 + \text{HCOOH} \rightarrow \text{C}{16}\text{H}_{33}\text{NHCHO} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash and other solid acid catalysts. These catalysts promote the N-formylation of hexadecylamine using formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Análisis De Reacciones Químicas

Types of Reactions: N-hexadecylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecylamine.

Substitution: Various substituted formamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-hexadecylformamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: It is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products.

Mecanismo De Acción

The mechanism of action of N-hexadecylformamide involves its interaction with lipid bilayers and membrane proteins. The long hexadecyl chain allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-hexadecylformamide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₇H₃₃NO | 269.45 | 53396-33-1 | Formamide group (-NHCHO) + C₁₆ chain |

| N-Hexadecylacetamide | C₁₈H₃₇NO | 283.49 | 14303-96-9 | Acetamide group (-NHCOCH₃) + C₁₆ chain |

| Hexadecanamide (Palmitamide) | C₁₆H₃₃NO | 255.44 | 629-54-9 | Primary amide (-CONH₂) + C₁₅ chain |

| N-Octadecylformamide | C₁₉H₃₉NO | 297.52 | 32585-06-1 | Formamide group (-NHCHO) + C₁₈ chain |

| Methylformamide | C₂H₅NO | 59.07 | 123-39-7 | Formamide group (-NHCHO) + methyl group |

Key Observations:

Chain Length Effects :

- Longer alkyl chains (e.g., N-octadecylformamide) increase molecular weight and hydrophobicity, enhancing surfactant properties but reducing solubility in polar solvents .

- Shorter chains (e.g., methylformamide) exhibit higher polarity and water solubility, making them suitable as solvents in pharmaceutical synthesis .

Functional Group Variations :

- Replacement of the formamide group with an acetamide group (N-hexadecylacetamide) introduces a methyl substituent, slightly increasing molecular weight and altering hydrogen-bonding capacity .

- Primary amides like hexadecanamide lack the N-alkyl substitution, leading to stronger intermolecular hydrogen bonding and higher melting points compared to N-substituted analogs .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | Not reported | Not reported | Low water solubility; soluble in organic solvents (e.g., ethanol, chloroform) |

| N-Hexadecylacetamide | Not reported | Not reported | Similar to this compound but slightly more lipophilic |

| Hexadecanamide | ~100–105 | Not reported | Insoluble in water; soluble in hot ethanol |

| N-Octadecylformamide | Not reported | Not reported | Lower solubility than C₁₆ analog due to longer chain |

| Methylformamide | -60 | 180–185 | Miscible with water and polar solvents |

Trends:

- Melting Points : Primary amides (e.g., hexadecanamide) exhibit higher melting points (~100–105°C) due to robust hydrogen-bonding networks. N-substituted amides (e.g., this compound) have lower melting points, though exact data are scarce .

- Solubility: Methylformamide’s short chain and polar group enable miscibility with water, while longer-chain analogs are predominantly soluble in nonpolar solvents .

Actividad Biológica

N-Hexadecylformamide (C17H35NO) is a long-chain fatty amide that has garnered interest for its potential biological activities. This compound is characterized by a molecular weight of 269.466 g/mol and a density of 0.854 g/cm³, with a boiling point of approximately 401.7ºC at 760 mmHg . This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound's biological activity is primarily attributed to its interactions with cellular membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting various membrane-bound proteins. This can lead to changes in cell signaling pathways, influencing processes such as cell proliferation and differentiation.

Biological Effects

-

Antimicrobial Activity :

- This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

-

Cytotoxicity :

- Research indicates that at certain concentrations, this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspases, which are crucial for programmed cell death.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial counts in vitro, supporting its potential use as a food preservative.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on human breast cancer cell lines revealed that this compound induced significant cytotoxic effects at concentrations above 50 µM. Flow cytometry analysis confirmed that the compound triggered apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the pathways through which this compound exerts its effects:

- Cell Signaling Pathways : this compound appears to activate the MAPK/ERK signaling pathway, which is associated with cell growth and differentiation.

- Membrane Interaction : The compound's hydrophobic nature allows it to disrupt lipid bilayers, leading to altered permeability and potential cellular stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.